

Commercial availability and suppliers of 2,4,5-Trichloropyridine

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Compound of Interest

Compound Name: **2,4,5-Trichloropyridine**

Cat. No.: **B3024347**

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An In-depth Technical Guide to the Commercial Sourcing and Application of **2,4,5-Trichloropyridine**

Abstract

This technical guide provides a comprehensive overview of **2,4,5-Trichloropyridine** (CAS No. 55934-01-5), a halogenated heterocyclic compound pertinent to advanced chemical synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document navigates the complexities of sourcing, supplier qualification, quality control, and safe handling of this reactive intermediate. We place a strong emphasis on distinguishing **2,4,5-Trichloropyridine** from its common isomer, 2,3,5-Trichloropyridine, to ensure precision in research and development. This guide consolidates technical data with practical, field-proven insights to empower scientists in leveraging this building block for novel molecular design.

Introduction and Strategic Considerations

2,4,5-Trichloropyridine is a substituted pyridine derivative whose utility lies in the strategic placement of its three chlorine atoms. These atoms serve as reactive sites for nucleophilic substitution, making the molecule a versatile building block for introducing the pyridyl moiety into more complex structures. While not as extensively documented in public literature as some of its isomers, its structural motif is of significant interest in the synthesis of agrochemicals and pharmaceuticals.[\[1\]](#)[\[2\]](#)

A critical point of caution for any researcher is the frequent confusion between **2,4,5-Trichloropyridine** (CAS: 55934-01-5) and its isomer, 2,3,5-Trichloropyridine (CAS: 16063-70-0).[3] The latter is more widely cited in patents and literature, particularly as a precursor to herbicides and pesticides.[1][4] It is imperative to verify the CAS number with any supplier to ensure the correct regioisomer is procured for the intended synthetic pathway. This guide will focus exclusively on the 2,4,5-isomer while drawing contextual parallels where appropriate.

Commercial Availability and Supplier Qualification

Sourcing high-purity **2,4,5-Trichloropyridine** is the foundational step for any research program. The compound is typically available from specialty chemical suppliers in research-grade quantities. Availability can range from grams to kilograms, though large-scale manufacturing is less common than for its 2,3,5-isomer.

Leading Commercial Suppliers & Typical Specifications

The following table summarizes prominent suppliers offering **2,4,5-Trichloropyridine**. Specifications are based on publicly available data and should be confirmed with a Certificate of Analysis (CoA) upon inquiry.

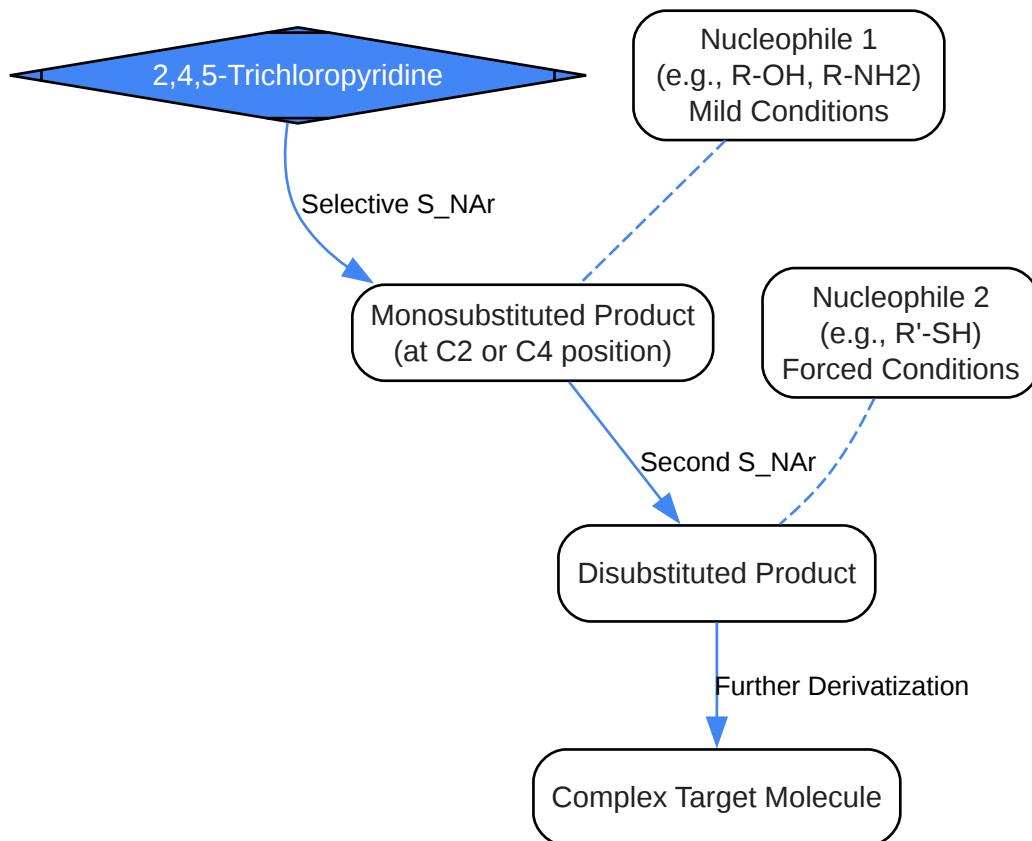
Supplier	CAS Number	Typical Purity	Product Code Example	Physical Form	Storage Conditions
Sigma-Aldrich (Merck)	55934-01-5	95%	AMBH2D6F6 B49 (via Ambeed)	Solid or Semi-Solid	Inert atmosphere, 2-8°C
BLD Pharmatech	55934-01-5	≥95%	BD228466	Not specified	Inert atmosphere, 2-8°C[5]
Ambeed, Inc.	55934-01-5	95%	A287059	Solid or Semi-Solid	Inert atmosphere, 2-8°C[6]
Manchester Organics	55934-01-5	95%	H50677	Not specified	Not specified[7]
Synchem	55934-01-5	95%	ct010fp8	Not specified	Not specified[8]
Capot Chemical Co., Ltd.	55934-01-5	Not specified	22309	Not specified	Not specified[6]

Note: This list is not exhaustive, and availability may vary. Purity levels are typically determined by GC or HPLC.

Workflow for Supplier Selection and Qualification

Selecting a supplier involves more than comparing prices. For drug development and regulated industries, a robust qualification process is mandatory. The primary objective is to ensure consistent quality, reliable supply, and comprehensive documentation.





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Caption: Generalized reactivity pathway for **2,4,5-Trichloropyridine**.

This reactivity makes it a valuable precursor for creating libraries of substituted pyridines for screening in drug discovery and agrochemical development. For instance, reaction with amines, alcohols, or thiols can be used to generate diverse scaffolds.

Quality Control and Analytical Methodology

Verifying the identity, purity, and isomeric integrity of **2,4,5-Trichloropyridine** is non-negotiable. The most significant risk is contamination with other trichloropyridine isomers, which can lead to unforeseen side products and complicate reaction analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this analysis due to its high resolving power and ability to confirm molecular weight.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for the quality control analysis of **2,4,5-Trichloropyridine**.

Objective: To confirm the identity and determine the purity of a supplied batch of **2,4,5-Trichloropyridine**.

Materials:

- **2,4,5-Trichloropyridine** sample
- Dichloromethane (DCM), HPLC or GC-grade
- 2 mL GC vials with septa caps
- Micropipettes
- Vortex mixer

Instrumentation:

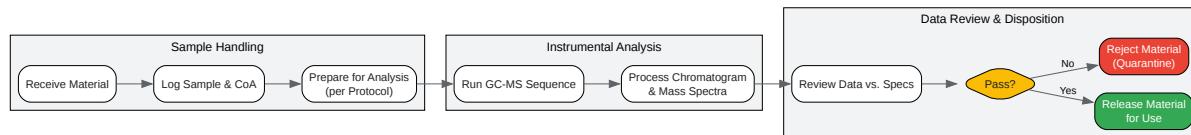
- Gas Chromatograph (GC) equipped with a mass selective detector (MSD)
- Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) or similar.

Procedure:

- Sample Preparation:
 1. Accurately weigh approximately 10 mg of the **2,4,5-Trichloropyridine** sample into a clean vial.
 2. Add 10.0 mL of DCM to the vial to create a ~1 mg/mL stock solution.
 3. Cap the vial and vortex for 30 seconds until fully dissolved.
 4. Perform a 1:100 dilution by transferring 100 μ L of the stock solution into a GC vial and adding 900 μ L of DCM. Cap and mix.

- GC-MS Instrument Parameters:
 - Injector: Split mode (50:1), Temperature: 250°C, Injection Volume: 1 μ L.
 - Carrier Gas: Helium, Constant Flow: 1.0 mL/min.
 - Oven Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: Hold at 280°C for 5 minutes.
 - MSD Parameters:
 - Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Mode: Electron Ionization (EI), 70 eV.
 - Scan Range: 50-300 m/z.
- Data Analysis:
 1. Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all integrated peaks, expressed as a percentage.
 2. Confirm the identity by examining the mass spectrum of the main peak. The molecular ion $[M]^+$ should be visible (m/z 181, 183, 185) with an isotopic pattern characteristic of three chlorine atoms (~9:9:3:1 ratio for M, M+2, M+4, M+6).
 3. Check for minor peaks corresponding to other isomers. While they may have the same molecular weight, their retention times will differ.

QC Workflow Diagram



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Caption: Standard quality control workflow for incoming chemical reagents.

Safety, Handling, and Storage

2,4,5-Trichloropyridine is a hazardous chemical and must be handled with appropriate precautions.

- Hazard Identification: Based on data for similar compounds, it is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation. The GHS07 pictogram (exclamation mark) is applicable. * Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including:
 - Nitrile gloves
 - Chemical safety goggles
 - A flame-retardant lab coat
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent degradation, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended by most suppliers. [5]* Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2,4,5-Trichloropyridine is a valuable, albeit specialized, chemical intermediate for creating novel molecular architectures. Its successful use hinges on careful sourcing, rigorous identity confirmation to avoid isomeric confusion, and strict adherence to safety protocols. By implementing the supplier qualification and quality control workflows detailed in this guide, researchers and drug development professionals can confidently integrate this building block into their synthetic programs, ensuring reproducibility and mitigating unforeseen experimental challenges.

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